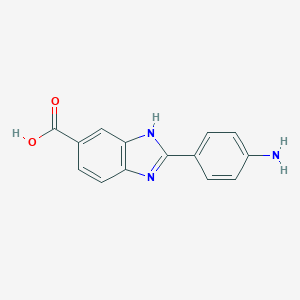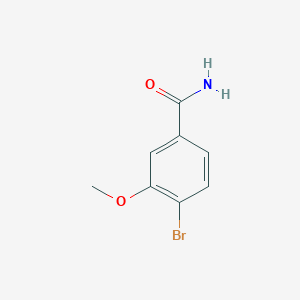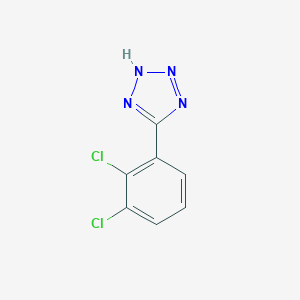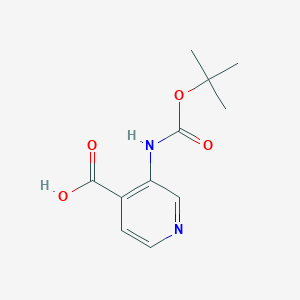
3-((tert-ブトキシカルボニル)アミノ)イソニコチン酸
概要
説明
3-((tert-Butoxycarbonyl)amino)isonicotinic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ジペプチド合成
この化合物はジペプチドの合成に使用されます . 市販されているtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された一連の室温イオン液体(room-temperature ionic liquids)を調製し、これらの保護されたAAILsをジペプチド合成の出発物質として使用しました . 特異的なカップリング試薬N, N ′-ジエチレン- N ′′-2-クロロエチルチオホスホラミドは、塩基の添加なしにBoc-AAILsにおけるアミド形成を促進することがわかり、15分以内に満足のいく収率でジペプチドが得られました .
有機合成
この化合物は有機合成に使用されます . アミノ酸アニオンの複数の反応性基は、選択的または多段階有機合成において望ましくない反応を引き起こす可能性があります . ペプチド化学で保護されたアミノ酸を使用することで、AAILsは、反応性側鎖とN末端が化学的に保護されている場合、有機合成において効率的な反応物および反応媒体として使用できます .
高温脱保護
この化合物は、アミノ酸およびペプチドの高温脱保護に使用されます . ホスホニウムイオン液体中でのアミノ酸およびペプチドの高温Boc脱保護の方法が記載されています . イオン液体は、低粘度、高い熱安定性を持ち、有益な効果を示しました .
水溶性極性有機分子の抽出
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with peptide-related targets.
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be used in the protection of amino groups in peptide synthesis . This suggests that the compound may interact with its targets through the Boc group, potentially influencing the stability and reactivity of the amino group within the molecular structure.
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence pathways related to protein assembly and function .
Result of Action
Its potential role in peptide synthesis suggests it could influence protein structure and function, which could have downstream effects on cellular processes .
Action Environment
It’s known that factors such as temperature and ph can influence the stability and reactivity of the boc group .
生化学分析
Biochemical Properties
3-((tert-Butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group in this compound protects the amino group, preventing unwanted side reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in further reactions . Additionally, it may interact with other biomolecules like nucleotides and cofactors, facilitating the formation of peptide bonds and other biochemical transformations.
Cellular Effects
The effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound ensures the correct assembly of peptides, which are crucial for various cellular functions. It influences cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate gene expression and cellular metabolism . The presence of this compound in cellular environments can enhance the efficiency of peptide synthesis, thereby impacting overall cell function and health.
Molecular Mechanism
At the molecular level, 3-((tert-Butoxycarbonyl)amino)isonicotinic acid exerts its effects through the protection and subsequent deprotection of the amino group. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, revealing the free amino group for further reactions . This mechanism allows for precise control over the timing and location of peptide bond formation. The compound may also interact with specific enzymes that facilitate the removal of the Boc group, ensuring that the amino group is available for subsequent biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid can change over time due to its stability and degradation properties. The compound is generally stable at room temperature but can degrade under prolonged exposure to acidic or basic conditions . Over time, the removal of the Boc group can lead to the formation of free amino groups, which can participate in further biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can maintain its protective function for extended periods, ensuring the integrity of synthesized peptides.
Dosage Effects in Animal Models
The effects of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid in animal models vary with different dosages. At low to moderate doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects . At high doses, there may be toxic or adverse effects, such as cellular stress or disruption of normal cellular functions. Threshold effects have been observed, where the protective function of the Boc group is maintained up to a certain concentration, beyond which toxicity may occur.
Metabolic Pathways
3-((tert-Butoxycarbonyl)amino)isonicotinic acid is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases that facilitate the removal of the Boc group, allowing the free amino group to participate in metabolic reactions . This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611363 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-65-8 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

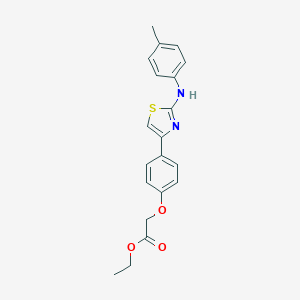

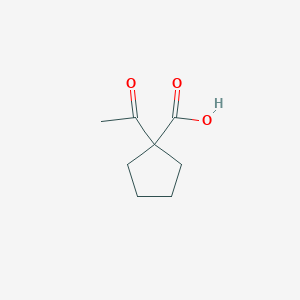
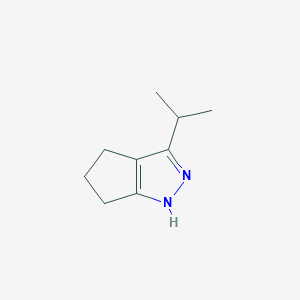
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
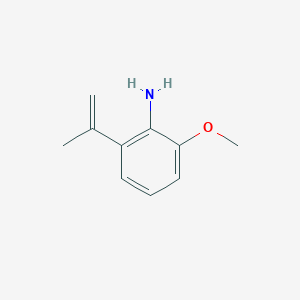
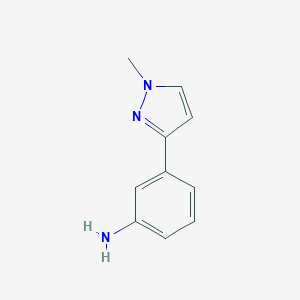
![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
